molecular formula C4H5N3S3 B2500801 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide CAS No. 2386647-56-7

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide

Cat. No.: B2500801
CAS No.: 2386647-56-7
M. Wt: 191.29
InChI Key: VBEXTONMCJLPQL-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular signaling pathways, leading to the disruption of normal cellular functions. The exact molecular targets and pathways involved vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-thiol
  • 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-thiol
  • 5-(Methylsulfanyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within the thiadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S3/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEXTONMCJLPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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